ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate is an intriguing compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate typically involves multi-step processes. It begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the sulfonyl and piperidine groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to maximize efficiency. Methods such as high-pressure liquid chromatography (HPLC) may be employed for purification, ensuring the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to modify its functional groups.
Reduction: : Reduction reactions may be utilized to alter the oxidation state of the compound, affecting its reactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions must be carefully optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can produce a wide array of functionalized compounds.
Scientific Research Applications
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate finds applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The compound's unique structure allows it to engage in diverse interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate stands out due to its unique structural features and reactivity. Similar compounds may include:
Ethyl 1-((2-oxo-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate
Ethyl 1-((4-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate
Properties
IUPAC Name |
ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-19(23)13-5-8-20(9-6-13)27(24,25)16-11-14-3-4-17(22)21-10-7-15(12-16)18(14)21/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPHOBIVDBRXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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